4-(4-Fluorophenyl)isoxazol-5-amine
Overview
Description
The compound "4-(4-Fluorophenyl)isoxazol-5-amine" is a fluorinated isoxazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group suggests potential for increased stability and bioactivity, making it a compound of interest in the development of new pharmaceuticals.
Synthesis Analysis
The synthesis of fluorinated isoxazole derivatives can be achieved through various methods. One approach involves the one-pot metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes, which can yield 5-trifluoromethylisoxazoles in good to excellent yield on a large scale . Another method includes the Gewald synthesis technique, which is used to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a similar fluorinated aromatic structure . Additionally, reductive heterocyclization processes using Zn0 or Fe0 dust have been employed to synthesize quinoline-4-amines from substituted isoxazoles .
Molecular Structure Analysis
The molecular structure of fluorinated isoxazole derivatives can be characterized using various spectroscopic techniques. For instance, novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were characterized by 1H NMR, MS, and 13C NMR spectroscopy . Similarly, the crystal structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was determined using single crystal X-ray diffraction, and its molecular structure was optimized using density functional theory (DFT) calculations .
Chemical Reactions Analysis
Fluorinated isoxazole derivatives can undergo various chemical reactions. For example, the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with 5-fluoro-4-morpholino- and 4-(4-methylpiperazino)-1,2-phenylenediamines leads to the formation of region-isomeric thiazolo[3,4-a]quinoxalines . Additionally, the synthesis of 3-Methyl-4H-isoxazol-5-one and its subsequent coupling with diazotized substituted amine to form azo dyes demonstrates the reactivity of the isoxazole ring towards azo coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated isoxazole derivatives can be inferred from their synthesis and molecular structure. The use of metal-free conditions for the synthesis of these compounds suggests that they may have good thermal stability . The crystal structure analysis provides insights into the solid-state properties, such as lattice energy and packing, which can influence the compound's solubility and melting point . The antimicrobial activity of some derivatives indicates that the fluorinated isoxazole ring can impart significant biological properties to these compounds .
Scientific Research Applications
Synthesis and Antimicrobial Activity
4-(4-Fluorophenyl)isoxazol-5-amine has been studied for its synthesis and antimicrobial properties. Banpurkar, Wazalwar, and Perdih (2018) investigated the synthesis of this compound through green chemistry methods and evaluated its antibacterial and antifungal activities. They found that synthesized compounds, including 4-(4-fluorophenyl)isoxazol-5-amine, were active against the gram-positive bacterium Staphylococcus aureus and exhibited antifungal activity against Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).
Anticancer Properties
Another significant application of 4-(4-Fluorophenyl)isoxazol-5-amine is in anticancer research. Sekhar et al. (2019) synthesized derivatives of this compound and demonstrated their in vitro antitumor activities against breast cancer and normal human cell lines, showing promising results as potential anticancer agents (Sekhar et al., 2019).
Novel Bioactivation Mechanism
In the context of drug development and pharmacology, Bylund et al. (2012) described a novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. They proposed a mechanism involving the initial oxidation of the methyl group, leading to the generation of a stabilized enimine intermediate. This research provides insights into the reactivity and potential toxicity of these compounds (Bylund et al., 2012).
Synthesis of Novel Isoxazole Derivatives
Hamama, Ibrahim, and Zoorob (2017) focused on the synthesis of novel isoxazole derivatives, including 4-(4-Fluorophenyl)isoxazol-5-amine. They evaluated their antitumor activity, comparing them with known cytotoxic agents. This study contributes to the ongoing research in developing new anticancer drugs (Hamama, Ibrahim, & Zoorob, 2017).
Safety And Hazards
properties
IUPAC Name |
4-(4-fluorophenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLJZWKEWDVHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625641 | |
Record name | 4-(4-Fluorophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)isoxazol-5-amine | |
CAS RN |
914635-91-9 | |
Record name | 4-(4-Fluorophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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